![molecular formula C20H21F2NO4 B5673859 1-[(2,4-difluorophenoxy)acetyl]-3-(2,3-dimethoxyphenyl)pyrrolidine](/img/structure/B5673859.png)
1-[(2,4-difluorophenoxy)acetyl]-3-(2,3-dimethoxyphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DFP-10825 is a novel compound that was first synthesized in 2012 by a team of researchers led by Dr. Shigeru Yamada at Daiichi Sankyo Co., Ltd. in Japan. The compound belongs to the class of pyrrolidine derivatives and has shown promising results in preclinical studies for its potential use in the treatment of various diseases.
Mécanisme D'action
DFP-10825 exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, DFP-10825 reduces inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and physiological effects:
DFP-10825 has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. It has also been shown to reduce tumor growth in animal models of cancer. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages as a research tool, including its high potency and selectivity for COX-2 inhibition. However, it also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
For research could include studying its efficacy and safety in clinical trials, investigating its potential use in combination with other drugs, and exploring its mechanism of action in more detail.
In conclusion, DFP-10825 is a novel compound that has shown promising results in preclinical studies for its potential use in the treatment of various diseases. It has anti-inflammatory, analgesic, and anti-cancer properties, and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further research is needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
DFP-10825 can be synthesized using a multistep process that involves the coupling of 2,4-difluorophenol with 3-(2,3-dimethoxyphenyl)propionic acid, followed by the cyclization of the resulting intermediate with pyrrolidine. The final product is purified using column chromatography to obtain a white crystalline powder.
Applications De Recherche Scientifique
DFP-10825 has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-25-18-5-3-4-15(20(18)26-2)13-8-9-23(11-13)19(24)12-27-17-7-6-14(21)10-16(17)22/h3-7,10,13H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDZCFXCRWQLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CCN(C2)C(=O)COC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide](/img/structure/B5673794.png)
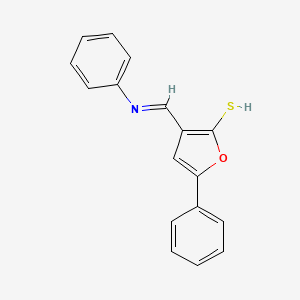
![4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5673812.png)
![1-(2-thienyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5673816.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B5673818.png)
![[(3aS*,9bS*)-2-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5673819.png)
![1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5673821.png)
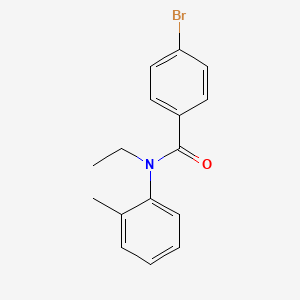
![2-[(3-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5673832.png)
![2-{[2-(1-{[(cyclopropylmethyl)thio]acetyl}-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5673835.png)
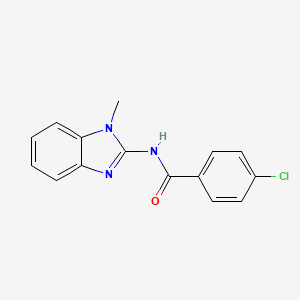
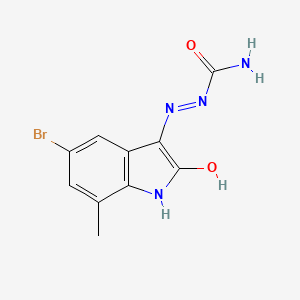
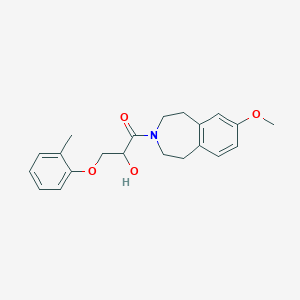
![N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5673854.png)